2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide
Description
Properties
CAS No. |
946254-11-1 |
|---|---|
Molecular Formula |
C28H22FN3O3S |
Molecular Weight |
499.56 |
IUPAC Name |
2-[4-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C28H22FN3O3S/c29-24-9-3-1-6-20(24)18-31-25-10-4-2-8-23(25)27(34)32(28(31)35)21-13-11-19(12-14-21)16-26(33)30-17-22-7-5-15-36-22/h1-15H,16-18H2,(H,30,33) |
InChI Key |
SOGWLEFNLRHUBA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NCC5=CC=CS5)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide belongs to a class of quinazoline derivatives that have garnered interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a quinazoline core , which is known for its role in various biological activities. The presence of a fluorobenzyl group and a thiophen-2-ylmethyl amide moiety enhances its potential for interaction with biological targets.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance, it has been evaluated against the MCF-7 breast cancer cell line , demonstrating significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 15.0 | |
| Compound A | A549 | 10.5 | |
| Compound B | HeLa | 12.0 |
Antimicrobial Activity
Research indicates that quinazoline derivatives also exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing moderate to good activity. This is attributed to the ability of quinazolines to interfere with bacterial DNA synthesis .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Salmonella typhimurium | 16 |
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of key enzymes involved in cancer progression and inflammation. For example, it has been evaluated as an inhibitor of EGFR (Epidermal Growth Factor Receptor) and HER2 , with promising IC50 values indicating effective inhibition .
Table 3: Enzyme Inhibition Studies
The biological activity of this compound is believed to stem from its ability to inhibit specific molecular targets involved in tumor growth and microbial resistance. The quinazoline scaffold interacts with the ATP-binding sites of kinases, leading to reduced phosphorylation and subsequent signaling pathways associated with cell proliferation and survival .
Case Studies
Several studies have highlighted the efficacy of quinazoline derivatives in preclinical models:
- Breast Cancer Model : A study demonstrated that the compound significantly inhibited tumor growth in xenograft models of MCF-7 cells, suggesting its potential for development as an anticancer agent.
- Bacterial Infection Model : In vivo studies showed that the compound reduced bacterial load in infected mice models, indicating its potential application as an antimicrobial agent.
Scientific Research Applications
Physical Properties
The compound is characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions. Its unique fluorobenzyl and thiophenyl substituents contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Antimicrobial Properties
The compound's structural analogs have also been evaluated for antimicrobial activity against both bacterial and fungal strains. In vitro studies suggest that certain derivatives possess potent activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of the thiophene moiety has been linked to enhanced antimicrobial efficacy due to its ability to interact with microbial cell membranes .
Enzyme Inhibition
Research indicates that related compounds may act as inhibitors of specific enzymes involved in disease processes, such as kinases and proteases. This inhibition can disrupt critical cellular pathways, making these compounds valuable in treating diseases characterized by dysregulated enzyme activity .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate anilines and carbonyl compounds.
- Substitution Reactions : Subsequent modifications introduce the fluorobenzyl and thiophenyl groups, enhancing biological activity.
- Final Acetylation : The final product is obtained through acetylation reactions, which can be optimized for yield and purity.
Case Studies
Several case studies highlight the synthesis and biological evaluation of related compounds:
- Antitumor Evaluation : A study synthesized various quinazoline derivatives and assessed their cytotoxic effects on cancer cell lines using MTT assays, revealing several promising candidates with IC50 values in low micromolar ranges .
- Antimicrobial Screening : Another study reported the synthesis of thiophene-based compounds that demonstrated significant antimicrobial activity against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
Comparison with Similar Compounds
Quinazolinone-Based Analogues
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1, ): Core: Quinazolinone. Substituents: 2,4-Dichlorophenylmethyl (instead of 2-fluorobenzyl) and a simpler acetamide group. Synthesis: Involves hydrogen peroxide oxidation and coupling with N,N′-carbonyldiimidazole (CDI) . Bioactivity: Demonstrates anticonvulsant activity, suggesting the quinazolinone core is critical for neurological effects .
Triazole and Thiazole Derivatives
- 2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (11f, ): Core: Triazole linked to nitroquinoxaline. Substituents: Thiazole and nitro groups. Synthesis: Utilizes click chemistry (Cu-catalyzed azide-alkyne cycloaddition) . Key Difference: The triazole-quinoxaline system may confer distinct electronic properties compared to the quinazolin-dione core.
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (851623-62-6, ) :
Physicochemical and Pharmacokinetic Comparisons
Bioactivity and Target Interactions
- Cluster Analysis () : Compounds with similar bioactivity profiles often share structural motifs. The target compound’s quinazolin-dione core may align with anticonvulsant clusters, while the thiophen-methyl group could modulate selectivity .
- Receptor Binding : The 2-fluorobenzyl group’s electron-withdrawing effects may enhance binding to GABA receptors, analogous to dichlorophenyl derivatives .
Q & A
Q. What are the established synthetic routes for this compound, and how can experimental parameters be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps include:
- Quinazolinone core synthesis : Cyclization of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions.
- Fluorobenzyl substitution : Nucleophilic aromatic substitution or coupling reactions using 2-fluorobenzyl halides .
- Thiophene-methyl acetamide linkage : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between carboxylic acid and thiophen-2-ylmethylamine .
Optimization : Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading). Response surface methodology (RSM) can identify optimal conditions for yield and purity .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between fluorobenzyl and quinazolinone moieties) .
- NMR spectroscopy : Assign protons using - and -NMR, focusing on aromatic regions (e.g., thiophene protons at δ 6.8–7.2 ppm) and fluorinated substituents.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] at m/z calculated for ) .
Q. What in vitro assays are used to evaluate biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (typical range: 1–100 μM) .
- Solubility and permeability : Use shake-flask method for solubility in PBS/DMSO and Caco-2 cell monolayers for permeability .
Advanced Research Questions
Q. How can computational tools guide the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds with fluorobenzyl and thiophene groups .
- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to explore synthetic feasibility of derivatives via ICReDD’s integrated computational-experimental workflows .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized protocols (e.g., uniform cell lines, assay conditions). Address variability via statistical tools (ANOVA, Bland-Altman plots) .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .
- Batch effect correction : Apply ComBat or PCA to normalize inter-lab variability in high-throughput screens .
Q. What strategies optimize reaction yields while minimizing byproducts?
- Methodological Answer :
- Catalyst screening : Test Pd catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings to reduce homocoupling byproducts .
- Solvent optimization : Use green solvents (e.g., cyclopentyl methyl ether) to improve regioselectivity in heterocyclic reactions .
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR or HPLC-MS for real-time monitoring .
Q. How to integrate AI-driven simulations for predicting metabolic stability?
- Methodological Answer :
- Machine learning models : Train on datasets like MetStab to predict cytochrome P450 metabolism using SMILES notation .
- COMSOL Multiphysics : Simulate hepatic microsomal degradation kinetics by coupling reaction-diffusion equations with enzyme turnover rates .
- Generative AI : Use reinforcement learning to propose structurally stable metabolites .
Q. What advanced separation techniques purify this compound from complex mixtures?
- Methodological Answer :
- HPLC-DAD : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) to resolve co-eluting impurities .
- Preparative SFC : Supercritical fluid chromatography with chiral stationary phases for enantiomeric resolution .
- Membrane filtration : Tangential flow filtration (TFF) to remove high-MW impurities during large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
